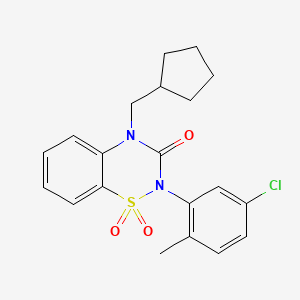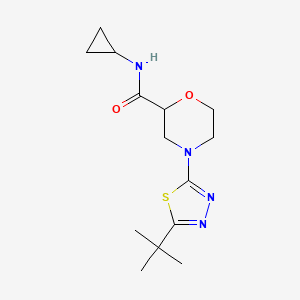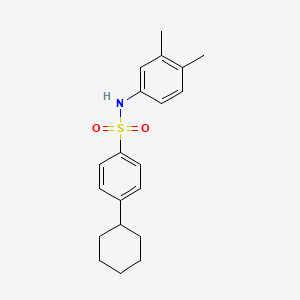![molecular formula C17H13ClN2O2S B12269259 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline](/img/structure/B12269259.png)
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a 6-chloro-2H-1,3-benzodioxole moiety and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline typically involves multiple steps:
Formation of the 6-chloro-2H-1,3-benzodioxole moiety: This can be synthesized from catechol and 6-chlorobenzaldehyde through a methylenation reaction using disubstituted halomethanes in the presence of a base.
Attachment of the methylsulfanyl group: This step involves the reaction of the 6-chloro-2H-1,3-benzodioxole with a thiol reagent under basic conditions to introduce the sulfanyl group.
Formation of the quinoxaline core: The final step involves the cyclization of the intermediate with an appropriate diamine under acidic or basic conditions to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline can undergo various chemical reactions, including:
Substitution: The chloro group on the benzodioxole moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted benzodioxoles: From nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline depends on its specific application:
In medicinal chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
In material science: The compound’s electronic properties may be exploited to create materials with specific conductive or luminescent properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2H-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoxaline core.
3-Methylquinoxaline: Contains the quinoxaline core but lacks the benzodioxole and sulfanyl groups.
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-quinoxaline: Similar structure but without the methyl group on the quinoxaline ring.
Uniqueness
2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline is unique due to the combination of the benzodioxole moiety, the sulfanyl group, and the quinoxaline core. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C17H13ClN2O2S |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-3-methylquinoxaline |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-17(20-14-5-3-2-4-13(14)19-10)23-8-11-6-15-16(7-12(11)18)22-9-21-15/h2-7H,8-9H2,1H3 |
Clé InChI |
AEJYKUKKWFOFKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1SCC3=CC4=C(C=C3Cl)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B12269177.png)
![3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12269182.png)
![2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12269193.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269195.png)
![4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269205.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269209.png)
![4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12269211.png)

![3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269230.png)
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12269236.png)

![2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12269242.png)
amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12269243.png)

